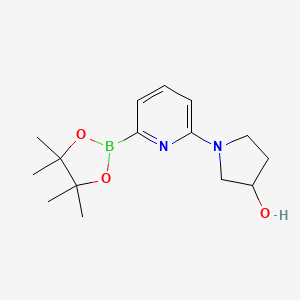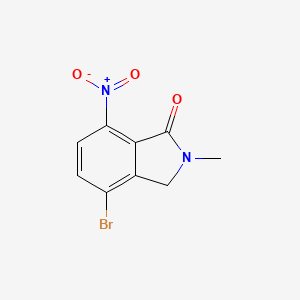
4-Bromo-2-methyl-7-nitroisoindolin-1-one
Descripción general
Descripción
4-Bromo-2-methyl-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C9H7BrN2O3 . It is used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .
Synthesis Analysis
The synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one involves several steps . An 8M solution of methylamine in ethanol is added to a solution of methyl 3-Bromo-2-(bromomethyl)benzoate in THF and stirred for 2 hours. The reaction mixture is then concentrated to dryness and the residue is triturated with water. The solids produced are collected by filtration and dried to afford 4-bromo-2-methyl-2,3-dihydroisoindolin-1-one which is used immediately in the next step. A cold suspension of 4-bromo-2-methyl-2,3-dihydroisoindolin-1-one in concentrated sulfuric acid is then treated with a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is stirred for 30 minutes at 0°C and 2 hours at room temperature. The reaction mixture is then poured into an ice-water mixture and the precipitate that forms is collected by filtration and washed with water .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-methyl-7-nitroisoindolin-1-one are primarily related to its synthesis as described above .Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-methyl-7-nitro-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCFZWYPADLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-7-nitroisoindolin-1-one | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)
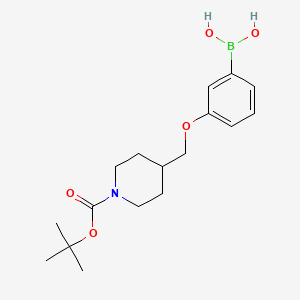
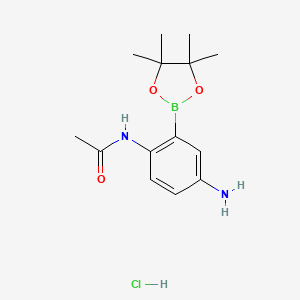

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)

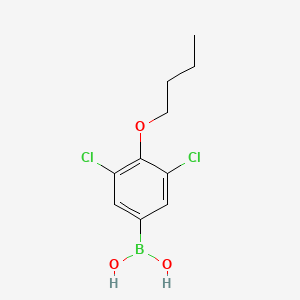



![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
